

Application Notes and Protocols for Dichloroacetate (DCA) in Metabolic Engineering

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Compound of Interest

Compound Name: (+)-Dca-CC

Cat. No.: B1245852

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Initial Clarification: The query specified "**(+)-Dca-CC**". Our research indicates that "**(+)-Dca-CC**" is a specific lignan compound, a product of ferulic acid cyclodimerization, with limited documented applications in metabolic engineering of central carbon pathways[1]. It is highly probable that the intended subject of inquiry was Dichloroacetate (DCA), a well-researched metabolic modulator. These application notes and protocols are therefore focused on Dichloroacetate (DCA).

Introduction to Dichloroacetate (DCA) in Metabolic Engineering

Dichloroacetate (DCA) is a small, synthetically produced molecule that has garnered significant interest in the field of metabolic engineering[2]. Its primary and most well-characterized mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK)[3][4][5]. By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This action effectively promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of carbohydrates into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, and reducing the conversion of pyruvate to lactate[3][4][5]. This

ability to shift cellular metabolism from glycolysis towards oxidative phosphorylation makes DCA a valuable tool for researchers in various fields, including cancer biology, and microbial and plant metabolic engineering.

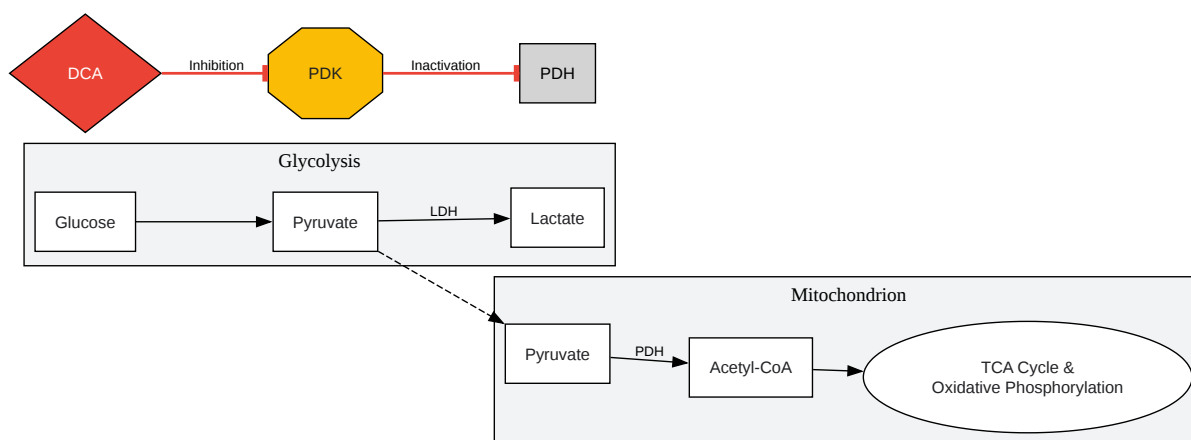
Application 1: Metabolic Reprogramming of Cancer Cells

A primary application of DCA is in the metabolic reprogramming of cancer cells to counteract the Warburg effect, which is the tendency for cancer cells to favor aerobic glycolysis for energy production[3]. By forcing a metabolic shift towards oxidative phosphorylation, DCA can induce apoptosis and inhibit tumor growth[3].

Quantitative Data Summary

| Cell Line | DCA Concentration | Observation | Reference |
|--|--------------------------|--|-----------|
| 13762 MAT (rat mammary adenocarcinoma) | 5 mM | 15% increase in caspase 3/7 activity after 3 hours | [6] |
| 13762 MAT (rat mammary adenocarcinoma) | 5 mM | 18% increase in total ATP levels after 30 minutes | [6] |
| 13762 MAT (rat mammary adenocarcinoma) | 5 mM | 16.3% decrease in extracellular lactate concentration after 12 hours | [6] |
| Human Neuroblastoma | 2.5 mg/kg/dose (in vivo) | 30% reduction in tumor volume | [7] |
| Human Neuroblastoma | 25 mg/kg/dose (in vivo) | 55% reduction in tumor volume | [7] |

Signaling Pathway: DCA's Effect on Central Carbon Metabolism



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Caption: DCA inhibits PDK, activating PDH and shunting pyruvate to the TCA cycle.

Experimental Protocol: In Vitro Treatment of Cancer Cell Lines

This protocol is a general guideline based on methodologies reported for treating cancer cell lines with DCA[6][7].

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Dichloroacetic acid (DCA)

- Sterile, distilled water or PBS for stock solution preparation
- Sodium hydroxide (NaOH) for pH adjustment
- Sterile filter (0.22 μm)
- Standard cell culture plates and equipment

Procedure:

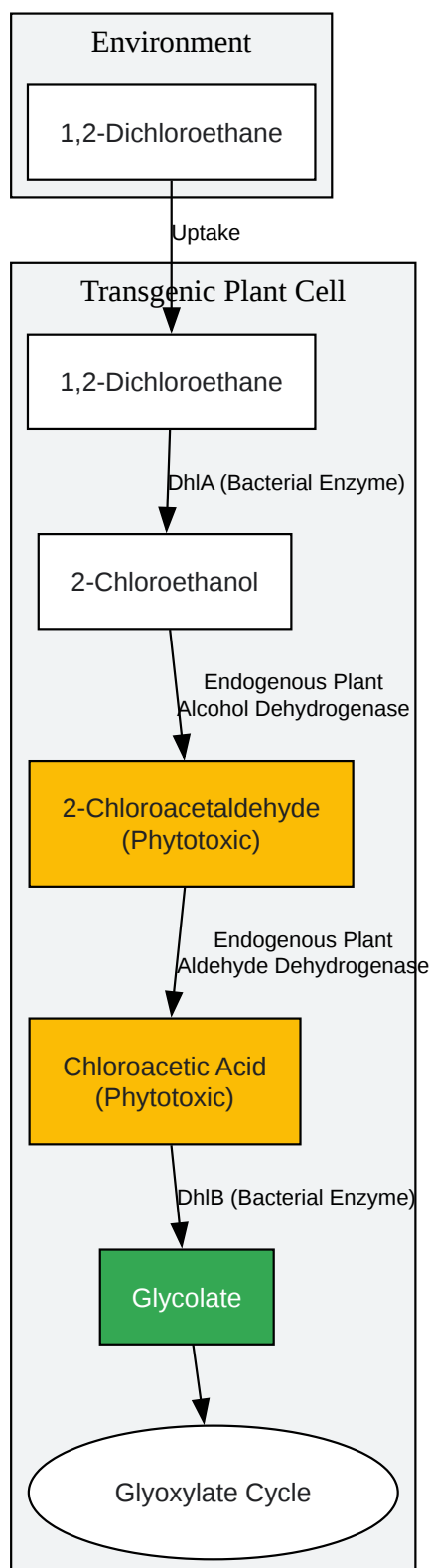
- Preparation of DCA Stock Solution (e.g., 1 M):
 - As DCA is acidic, it needs to be neutralized to be used in cell culture.
 - For a 1 M stock solution, dissolve the appropriate amount of DCA in sterile distilled water.
 - Adjust the pH to ~ 7.4 by titrating with NaOH.
 - Bring the solution to the final volume with sterile distilled water.
 - Sterile-filter the stock solution and store at 4°C .
- Cell Seeding:
 - Seed the cancer cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
 - Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO_2 .
- DCA Treatment:
 - The following day, remove the existing medium and replace it with fresh medium containing the desired final concentration of DCA. Common concentrations range from 5 mM to 50 mM[6][7].
 - Include a vehicle-treated control group (cells treated with the same medium without DCA).
 - Culture the cells for the desired period (e.g., 24, 48, or 72 hours).

- Endpoint Analysis:
 - After the treatment period, cells can be harvested and analyzed for various endpoints, such as:
 - Cell viability (e.g., using MTT or trypan blue exclusion assays).
 - Apoptosis (e.g., using Annexin V/PI staining or caspase activity assays)[6].
 - Metabolite levels (e.g., lactate secretion, ATP levels)[6].
 - Protein expression or phosphorylation status (e.g., Western blotting for p-PDH).

Application 2: Metabolic Engineering in Plants for Phytoremediation

DCA has been a subject in plant metabolic engineering for the purpose of phytoremediation of halogenated environmental pollutants like 1,2-dichloroethane[8][9]. By introducing bacterial genes into plants, a catabolic pathway for the degradation of such pollutants can be established.

Engineered Metabolic Pathway in Plants



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Caption: Engineered pathway in plants for 1,2-dichloroethane degradation.

Experimental Protocol: Generation and Analysis of Transgenic Plants

This is a generalized workflow based on the principles of plant transformation and analysis described in the literature[8][9].

Materials:

- Agrobacterium tumefaciens strain
- Plant transformation vectors containing the genes of interest (e.g., dhIA and dhIB) under the control of a constitutive promoter.
- Plant tissue for transformation (e.g., tobacco leaf discs).
- Tissue culture media for selection and regeneration.
- Equipment for plant growth and molecular analysis (PCR, Northern blot, etc.).
- 1,2-dichloroethane for tolerance assays.

Procedure:

- **Vector Construction:** Clone the bacterial genes (dhIA and dhIB) into a plant expression vector.
- **Plant Transformation:** Introduce the vectors into Agrobacterium tumefaciens and use the bacteria to transform plant explants (e.g., via leaf disc co-cultivation).
- **Selection and Regeneration:** Select for transformed plant cells on a medium containing an appropriate selective agent and regenerate whole plants through tissue culture.
- **Molecular Confirmation:** Confirm the integration and expression of the transgenes in the regenerated plants using techniques like PCR, Southern blotting, and Northern blotting.
- **Phytotoxicity/Tolerance Assay:**
 - Grow transgenic and wild-type plants in a controlled environment.

- Expose the plants to various concentrations of 1,2-dichloroethane.
- Monitor for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
- Measure parameters like root length and biomass to quantify tolerance. Plants expressing both dhIA and dhIB are expected to show higher tolerance than those expressing only dhIA or wild-type plants[8][9].

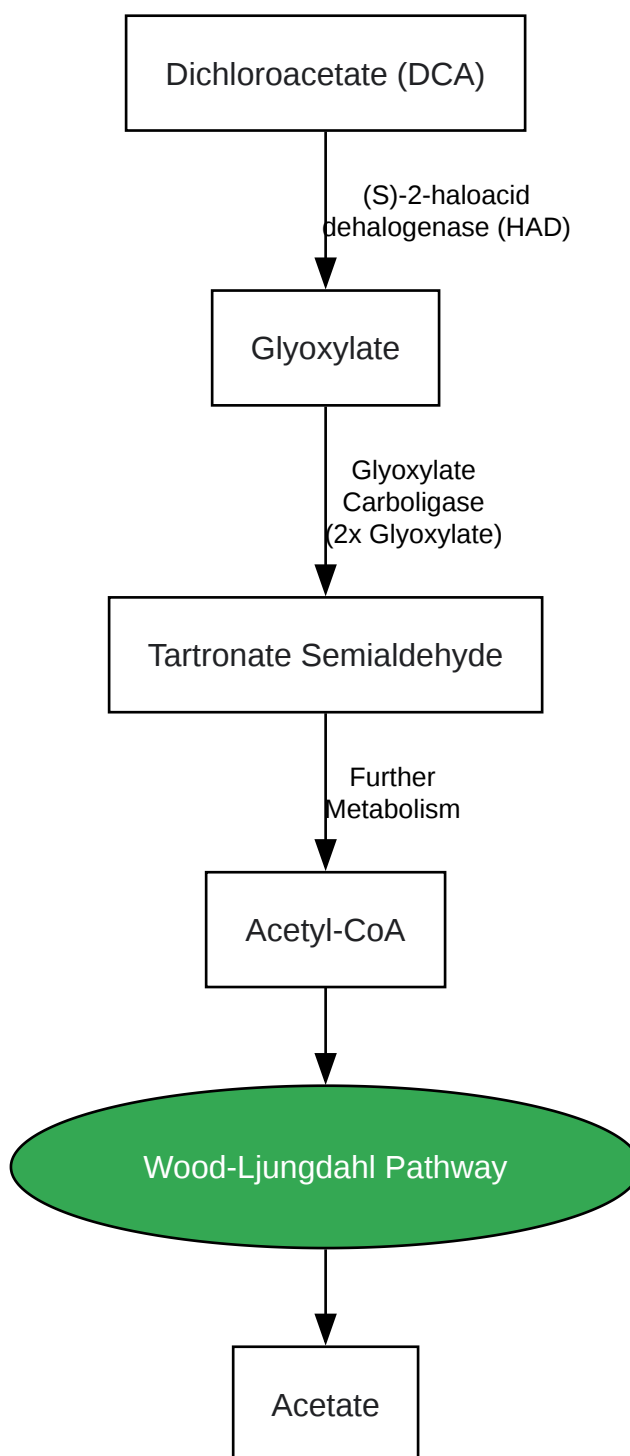
Application 3: Microbial Metabolism of Dichloroacetate

Certain anaerobic bacteria can utilize DCA as a sole carbon and energy source[10][11][12]. Understanding and engineering these microbial pathways can be valuable for bioremediation.

Quantitative Data Summary

| Organism/Enzyme | Substrate | Product | Rate/Observation | Reference |
|---|-----------------------|------------|---|-----------|
| "Candidatus Dichloromethanomonas elyunquensis" strain RM | Dichloroacetate (DCA) | Acetate | ~50% recovery as acetate, suggesting a fermentative route | [10][11] |
| Purified (S)-2-haloacid dehalogenase (HAD) from strain RM | Dichloroacetate (DCA) | Glyoxylate | 90 ± 4.6 nkat/mg protein | [10][11] |

Microbial Metabolic Pathway for DCA Degradation



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Caption: Anaerobic fermentation of DCA by "Candidatus Dichloromethanomonas elyunquensis".

Experimental Protocol: Culturing and Analysis of DCA-Metabolizing Microbes

This protocol is a generalized guide based on the study of anaerobic metabolism of DCA[10][11][12].

Materials:

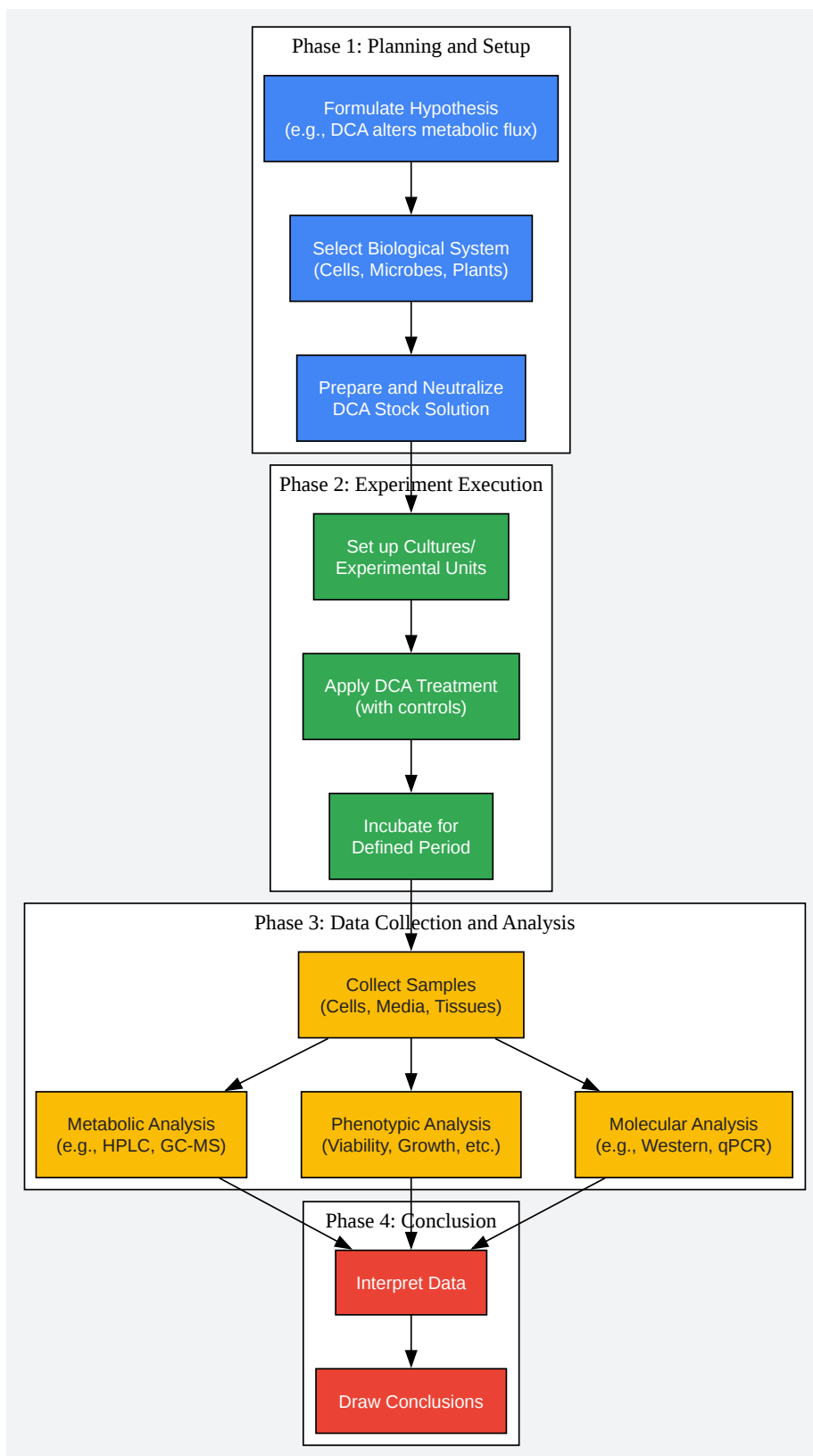
- Anaerobic culture medium
- DCA as the primary carbon source
- Inoculum containing the DCA-degrading microbe(s)
- Anaerobic chamber or Hungate tubes
- Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for metabolite analysis
- Equipment for molecular analysis (e.g., qPCR, proteomics)

Procedure:

- Culture Setup:
 - Prepare an appropriate anaerobic medium and dispense it into serum bottles or Hungate tubes.
 - De-gas the medium and create an anaerobic headspace (e.g., with N₂/CO₂).
 - Add a sterile, neutralized stock solution of DCA to the desired final concentration.
 - Inoculate the medium with the microbial culture.
- Incubation:
 - Incubate the cultures under appropriate anaerobic conditions (e.g., in the dark at a specific temperature).

- Monitoring of DCA Degradation and Metabolite Formation:
 - Periodically, and aseptically, withdraw liquid samples from the cultures.
 - Analyze the samples for the concentration of DCA and potential metabolites (e.g., acetate, formate) using HPLC or GC.
- Analysis of Microbial Growth and Gene/Protein Expression:
 - Monitor microbial growth by measuring optical density (OD600) or by quantitative PCR (qPCR) targeting a specific gene of the degrader organism[12].
 - For identifying the enzymes involved, proteomic analysis (e.g., comparing protein expression in DCA-grown vs. control cells) can be performed[10][11].

General Experimental Workflow for Studying DCA Effects



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Caption: A generalized workflow for investigating the effects of DCA.

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